molecular formula C10H7F3OS B8317216 2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]-

2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]-

Cat. No.: B8317216
M. Wt: 232.22 g/mol
InChI Key: HJXVRWUGCKBYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]- is a useful research compound. Its molecular formula is C10H7F3OS and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F3OS

Molecular Weight

232.22 g/mol

IUPAC Name

3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2

InChI Key

HJXVRWUGCKBYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCO)SC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 1-bromo-4-(trifluoromethylsulfanyl)benzene (4.8 g, 18.7 mmol) in tetrahydrofuran (40 mL) was added in the following order: copper(I) iodide (106 mg, 0.56 mmol), tetrakis(triphenylphosphine)palladium (647 mg, 0.56 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (3.36 mL, 22.3 mmol). The resulting mixture was degassed one more time and a solution of propargyl alcohol (1.30 mL, 22.3 mmol) in tetrahydrofuran (5 mL) was added over period of 10 min. The reaction mixture was slowly heated up to 50° C. and then stirred at this temperature for 6 h and then left to stand at ambient temperature over night. The mixture was diluted with ether (50 mL) and acidified with 5% hydrochloric acid to pH 2. Ethereal solution was washed with water (2×15 mL), saturated solution of sodium hydrogen carbonate (15 mL) and brine (15 mL), dried with anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography (silica gel Fluka 60, hexanes/ethyl acetate 85:15) affording 3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-yn-1-ol.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
106 mg
Type
catalyst
Reaction Step Six
Quantity
647 mg
Type
catalyst
Reaction Step Seven

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